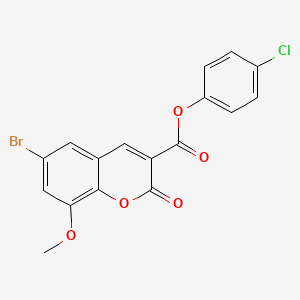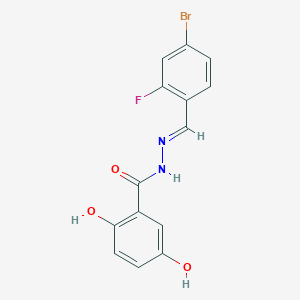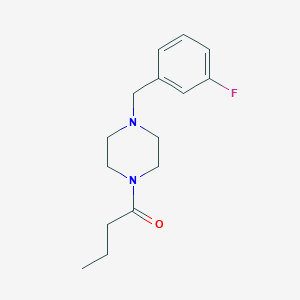
5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
説明
5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-1, and it is a thiazole derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of DM-1 is not fully understood, but it is believed to involve the inhibition of microtubule polymerization. Microtubules are essential for cell division, and the inhibition of microtubule polymerization can lead to cell cycle arrest and apoptosis. DM-1 has been shown to bind to the colchicine site on tubulin, which disrupts microtubule polymerization and leads to cell death.
Biochemical and Physiological Effects
DM-1 has been shown to have various biochemical and physiological effects. In cancer cells, DM-1 induces cell cycle arrest and apoptosis, leading to the death of cancer cells. In neuroprotection, DM-1 has been shown to have a protective effect against neurotoxicity induced by various agents, including glutamate and hydrogen peroxide. In antiviral activity, DM-1 has been shown to inhibit the replication of various viruses, including HIV and HCV.
実験室実験の利点と制限
DM-1 has several advantages for lab experiments, including its high purity and stability. DM-1 can be synthesized in large quantities, making it suitable for various applications. However, DM-1 also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of DM-1. One potential application is in the development of new cancer therapies. DM-1 has shown promising results as a cytotoxic agent, and further studies could lead to the development of new cancer drugs. Another potential application is in the development of new neuroprotective agents. DM-1 has shown a protective effect against neurotoxicity, and further studies could lead to the development of new drugs for the treatment of neurodegenerative diseases. Finally, DM-1 has shown antiviral activity, and further studies could lead to the development of new antiviral drugs.
科学的研究の応用
DM-1 has been studied extensively for its potential applications in various fields, including cancer therapy, neuroprotection, and antiviral activity. In cancer therapy, DM-1 has shown promising results as a cytotoxic agent, targeting cancer cells and inducing apoptosis. In neuroprotection, DM-1 has been shown to have a protective effect against neurotoxicity induced by various agents. In antiviral activity, DM-1 has been shown to inhibit the replication of various viruses, including HIV and HCV.
特性
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-7-9-20(10-8-12)18-19-17(21)15(24-18)11-13-5-4-6-14(22-2)16(13)23-3/h4-6,11-12H,7-10H2,1-3H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAGNASGSDMJM-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4714137.png)



![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4714167.png)
![9-(4-chlorophenyl)-5-{[3-(dimethylamino)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4714180.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4714187.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4714195.png)
![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4714200.png)
![N-[4-(aminosulfonyl)phenyl]-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide](/img/structure/B4714209.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4714210.png)
![3-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B4714233.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B4714239.png)
![2-[(4-ethoxyphenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4714246.png)